

# A Technical Guide to the Physical and Chemical Characteristics of delta2-Cefadroxil

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## Compound of Interest

Compound Name: *delta2-Cefadroxil*

Cat. No.: *B601266*

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## Introduction

**Delta2-Cefadroxil** (CAS No. 147103-94-4) is a key related substance and a degradation product of the first-generation cephalosporin antibiotic, Cefadroxil. As an inactive isomer of the parent drug, its presence in pharmaceutical formulations is critically monitored to ensure the safety, efficacy, and stability of the final product. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **delta2-Cefadroxil**, alongside experimental protocols for its analysis. Due to its status as a reference standard, much of the specific quantitative data is typically disseminated through Certificates of Analysis upon purchase and is not extensively available in public literature. This guide compiles the available information and provides methodologies for its characterization.

## Chemical Identity

Identifier	Data	Source
Chemical Name	(6R,7R)-7-[[[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid]	[1]
Synonyms	Cefadroxil USP Related Compound I, delta2-Cefadroxil	[1]
CAS Number	147103-94-4	[1]
Molecular Formula	C16H17N3O5S	[1]
Molecular Weight	363.39 g/mol	[1]

## Physicochemical Properties

Quantitative data for **delta2-Cefadroxil** is not widely published. The following table provides data for the parent compound, Cefadroxil, for comparative purposes and notes the absence of public data for its delta2-isomer.

Property	delta2-Cefadroxil	Cefadroxil (Anhydrous)	Source (Cefadroxil)
Melting Point	Data not publicly available	197 °C (decomposes)	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Data not publicly available	Sparingly soluble in water; slightly soluble in methanol; very slightly soluble in ethanol; practically insoluble in chloroform and ethyl ether. <a href="#">[2]</a> <a href="#">[4]</a>	<a href="#">[2]</a> <a href="#">[4]</a>
pKa	Data not publicly available	3.45 (acidic), 7.43 (basic)	<a href="#">[2]</a>
Appearance	Assumed to be a white to off-white powder	White to light yellow-white powder	<a href="#">[4]</a>

## Spectroscopic Data

Detailed spectral data for **delta2-Cefadroxil**, including specific peak assignments for NMR, mass fragmentation patterns, and IR absorption bands, are typically provided with the purchase of a reference standard and are not available in the public domain. The following table outlines the expected analytical techniques used for its characterization.

Spectroscopic Technique	Expected Data for delta2-Cefadroxil
<sup>1</sup> H-NMR Spectroscopy	Chemical shifts and coupling constants for protons, confirming the isomeric structure.
Mass Spectrometry (MS)	Molecular ion peak and fragmentation pattern to confirm molecular weight and structure.
Infrared (IR) Spectroscopy	Absorption bands corresponding to functional groups present in the molecule.
UV-Vis Spectroscopy	Absorption maxima in a given solvent; Cefadroxil has a $\lambda_{\text{max}}$ at approximately 224 nm in a water and methanol mixture.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for the Analysis of Cefadroxil and Related Substances

This method is suitable for the separation and quantification of Cefadroxil and its impurities, including **delta2-Cefadroxil**.

Instrumentation:

- High-Performance Liquid Chromatograph
- UV-Vis Detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5  $\mu\text{m}$  particle size)
- Data acquisition and processing software

Chromatographic Conditions:

- Mobile Phase: A mixture of phosphate buffer (pH 4.8), Methanol, and Acetonitrile in a ratio of 95:3:2 (v/v/v).[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)

- Detection Wavelength: 230 nm.[5]
- Injection Volume: 20 µL.[5]
- Column Temperature: Ambient.
- Run Time: Approximately 10 minutes.[5]

#### Procedure:

- **Standard Solution Preparation:** Accurately weigh and dissolve a known amount of Cefadroxil and **delta2-Cefadroxil** reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.
- **Sample Solution Preparation:** Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a concentration within the linear range of the method.
- **Chromatographic Analysis:** Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- **System Suitability:** Verify the suitability of the chromatographic system by assessing parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of the standard solution.
- **Quantification:** Identify the peaks of Cefadroxil and **delta2-Cefadroxil** based on their retention times. Calculate the amount of **delta2-Cefadroxil** in the sample by comparing its peak area with that of the corresponding reference standard. The retention time for Cefadroxil under these conditions is approximately 4.17 minutes.[5]

## Forced Degradation Studies to Generate delta2-Cefadroxil

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.

#### Alkaline Hydrolysis:

- Prepare a stock solution of Cefadroxil in a suitable solvent.
- Add 1 N sodium hydroxide solution to the Cefadroxil solution.
- Allow the mixture to stand at room temperature for a specified period (e.g., 30 minutes).
- Neutralize the solution with 1 N hydrochloric acid.
- Analyze the resulting solution by HPLC to identify and quantify the degradation products, including **delta2-Cefadroxil**.

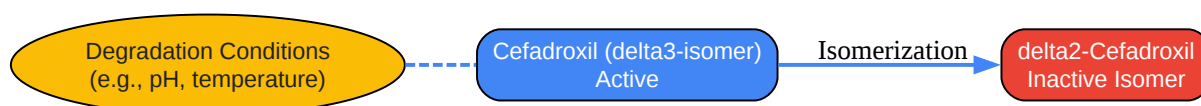
#### Acidic Hydrolysis:

- Prepare a stock solution of Cefadroxil.
- Add 3 N hydrochloric acid to the Cefadroxil solution.
- Keep the solution at normal conditions for a defined time (e.g., 90 minutes).
- Neutralize the solution and dilute it for HPLC analysis.

#### Oxidative Degradation:

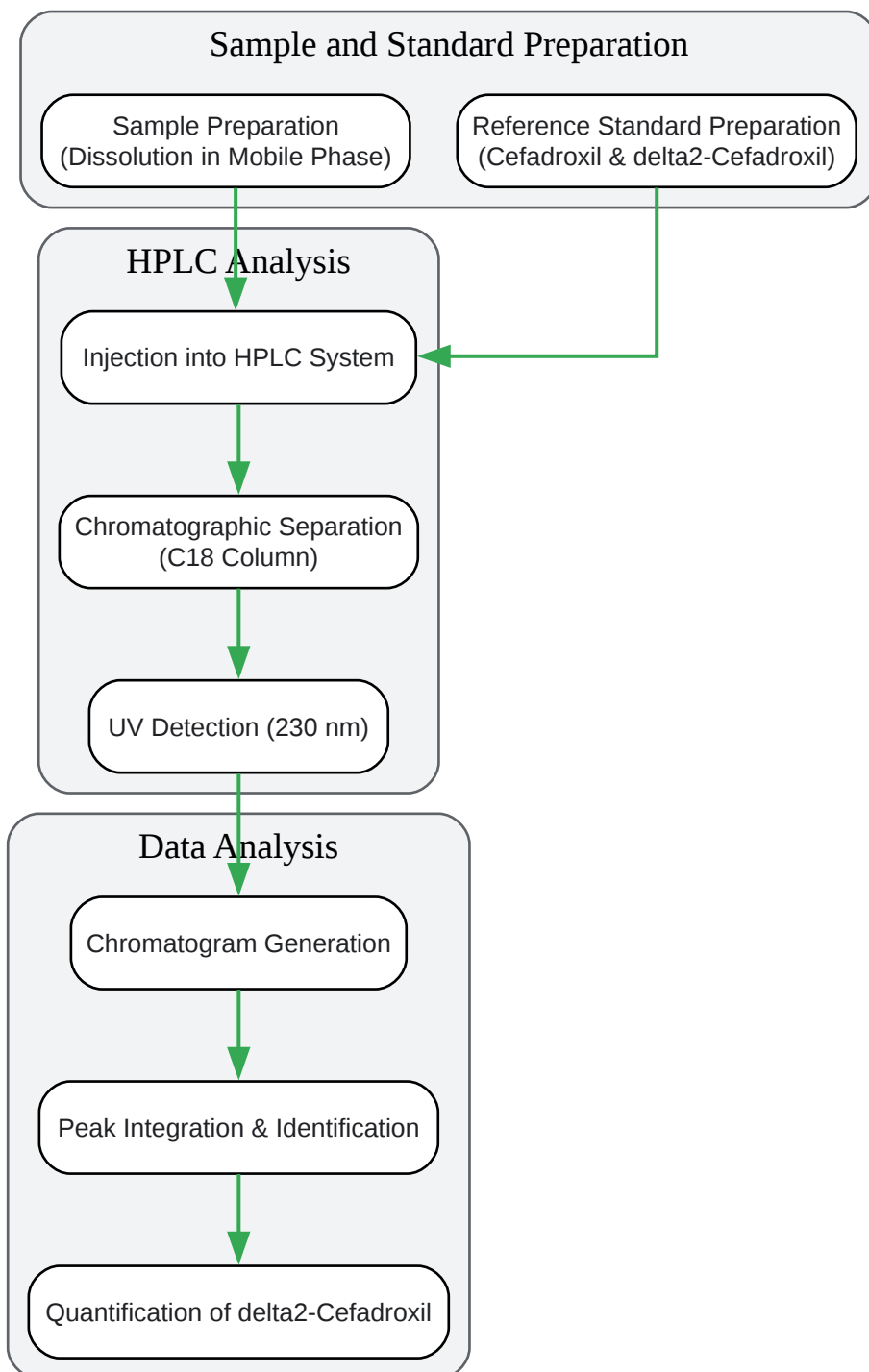
- Prepare a stock solution of Cefadroxil.
- Add 30% w/v hydrogen peroxide to the solution.
- Keep the mixture at room temperature for a set duration (e.g., 15 minutes).
- Heat the solution on a boiling water bath to remove excess hydrogen peroxide before HPLC analysis.

## Visualizations



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Caption: Isomerization of Cefadroxil to **delta2-Cefadroxil**.

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Caption: Workflow for HPLC analysis of **delta2-Cefadroxil**. Caption: Workflow for HPLC analysis of **delta2-Cefadroxil**.

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## References

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